molecular formula C18H18Br2N4 B13398763 6-Bromo-2-(4-bromophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine

6-Bromo-2-(4-bromophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine

Cat. No.: B13398763
M. Wt: 450.2 g/mol
InChI Key: YWNPLYYUTJFBPI-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-bromophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, making them valuable in medicinal chemistry and pharmaceutical research .

Preparation Methods

The synthesis of 6-Bromo-2-(4-bromophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another approach involves radical reactions for the direct functionalization of imidazo[1,2-a]pyridine derivatives through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Chemical Reactions Analysis

6-Bromo-2-(4-bromophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

6-Bromo-2-(4-bromophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-bromophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

6-Bromo-2-(4-bromophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern and the presence of both bromine and piperazine groups. Similar compounds include:

Properties

Molecular Formula

C18H18Br2N4

Molecular Weight

450.2 g/mol

IUPAC Name

6-bromo-2-(4-bromophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C18H18Br2N4/c19-14-3-1-13(2-4-14)18-16(12-23-9-7-21-8-10-23)24-11-15(20)5-6-17(24)22-18/h1-6,11,21H,7-10,12H2

InChI Key

YWNPLYYUTJFBPI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(N=C3N2C=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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